![molecular formula C13H8N2 B6434366 8H-acenaphthyleno[1,2-c]pyrazole CAS No. 206-22-4](/img/structure/B6434366.png)

8H-acenaphthyleno[1,2-c]pyrazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

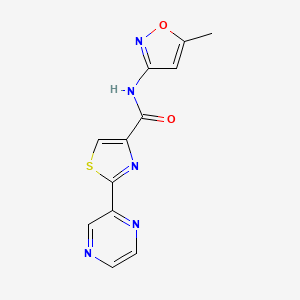

“8H-acenaphthyleno[1,2-c]pyrazole” is a complex organic compound that is likely to contain a pyrazole ring fused with an acenaphthylene structure . Pyrazole is a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms . Acenaphthylene is a polycyclic aromatic hydrocarbon, which is an ortho- and peri-fused tricyclic hydrocarbon .

Synthesis Analysis

The synthesis of pyrazole derivatives has been a subject of considerable research efforts . Various methods and synthetic routes have been developed, focusing on achieving high yields and product diversity . These include the application of energy-efficient techniques such as microwave and ultrasound-assisted synthesis, benign catalysts and biodegradable composites, solvent selection with a focus on water as a renewable and non-toxic medium, and solvent-free conditions .Molecular Structure Analysis

The molecular structure of “8H-acenaphthyleno[1,2-c]pyrazole” is likely to be complex due to the fusion of a pyrazole ring with an acenaphthylene structure . The pyrazole part of the molecule is a heteroaromatic five-membered ring with two adjacent nitrogen atoms . The acenaphthylene part resembles naphthalene with positions 1 and 8 connected by a -CH=CH- unit .Chemical Reactions Analysis

Pyrazole derivatives, including “8H-acenaphthyleno[1,2-c]pyrazole”, can undergo a variety of chemical reactions . These reactions often involve the formation of new bonds, the breaking of existing bonds, or the rearrangement of atoms within the molecule . The specific reactions that “8H-acenaphthyleno[1,2-c]pyrazole” can undergo would depend on its exact molecular structure and the conditions under which the reactions are carried out.Physical And Chemical Properties Analysis

The physical and chemical properties of “8H-acenaphthyleno[1,2-c]pyrazole” would depend on its exact molecular structure . These properties could include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .Wirkmechanismus

Target of Action

Pyrazole derivatives, a class of compounds to which 8h-acenaphthyleno[1,2-c]pyrazole belongs, have been found to interact with various targets including tubulin, egfr, cdk, btk, and dna .

Mode of Action

It’s worth noting that pyrazole derivatives have demonstrated multiple mechanisms of anticancer action by interacting with their targets . For instance, some pyrazole derivatives function by blocking glutamate-activated chloride channels in insects .

Biochemical Pathways

Pyrazole derivatives have been known to affect various biochemical pathways depending on their specific targets .

Result of Action

Pyrazole derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial, antimalarial, anti-inflammatory, antiviral, antileishmanial, antiproliferative, and anticancer activities .

Safety and Hazards

Zukünftige Richtungen

The future directions for research on “8H-acenaphthyleno[1,2-c]pyrazole” could include developing new synthetic routes, exploring its potential applications, and studying its physical and chemical properties in more detail . There is also potential for investigating its biological activity and possible uses in medicine .

Eigenschaften

IUPAC Name |

7H-acenaphthyleno[2,1-c]pyrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8N2/c1-3-8-4-2-6-10-12(8)9(5-1)11-7-14-15-13(10)11/h1-7H,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYNJFGUUIXBFPY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C4=C(C3=CC=C2)NN=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8H-acenaphthyleno[1,2-c]pyrazole | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(pyrrolidin-1-yl)methyl]cyclohexan-1-ol](/img/structure/B6434283.png)

![4-{octahydrocyclopenta[c]pyrrol-2-yl}pyrimidine](/img/structure/B6434290.png)

![2-{4-[3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}acetonitrile](/img/structure/B6434327.png)

![2-{[3-(1H-1,3-benzodiazol-2-yl)pyridin-2-yl]sulfanyl}-1-(morpholin-4-yl)ethan-1-one](/img/structure/B6434350.png)

![tert-butyl 4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazine-1-carboxylate](/img/structure/B6434352.png)

![N-{[1,1'-biphenyl]-4-yl}-5-bromo-2-methoxybenzene-1-sulfonamide](/img/structure/B6434393.png)